7-Iodoquinolin-8-ol

Vue d'ensemble

Description

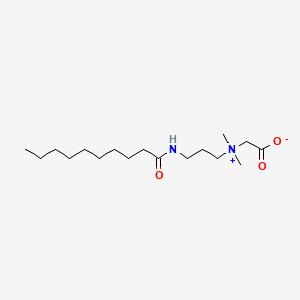

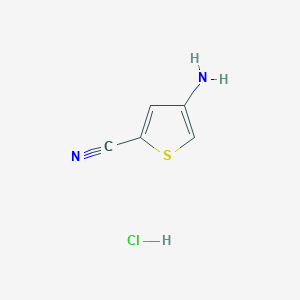

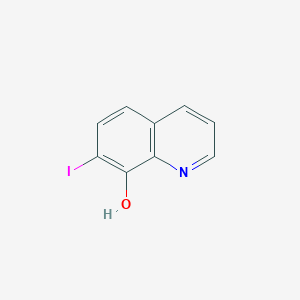

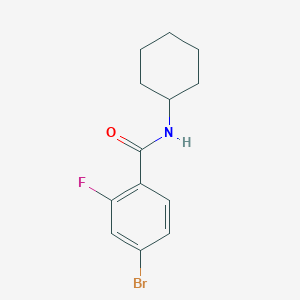

7-Iodoquinolin-8-ol is a derivative of quinoline . It’s also known as Clioquinol , and it has been found to have probable effects against cancer and Alzheimer’s disease . It exhibits antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of 7-Iodoquinolin-8-ol involves varying the halide substitution pattern at the 5- and 7-positions of the 8-hydroxyquinoline ligand . The preparation of complexes with the arene being a protected form of the amino acid L-phenylalanine and 8-oxyquinolinato ligand substituted with halogens has been reported .Molecular Structure Analysis

The molecular structure of 7-Iodoquinolin-8-ol is characterized by the presence of iodine and hydroxyl groups attached to a quinoline ring . The exact molecular weight and formula could not be found in the search results.Chemical Reactions Analysis

7-Iodoquinolin-8-ol has been used in the formation of organoruthenium complexes, which have shown promising anticancer activity . The complexes were shown to be stable in DMSO and water and reacted readily with L-histidine and 9-ethylguanine as protein and DNA models .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

7-Iodoquinolin-8-ol, also known as Clioquinol, has demonstrated significant antimicrobial and antifungal properties. It was originally used as an oral antiparasitic agent but was withdrawn due to toxicity concerns. However, it remains effective in topical formulations for antifungal treatment. Studies have shown its effectiveness against Candida and dermatophytes, suggesting potential for drug design against fungal infections (Pippi et al., 2017).

Cancer Therapy Potential

Clioquinol exhibits preclinical efficacy in cancer therapy. It inhibits the function of the proteasome, which is pivotal in cancer treatment. This property, along with its ability to bind copper and dissolve beta-amyloid plaques, makes it a candidate for repurposing in cancer therapy (Mao & Schimmer, 2008).

Alzheimer's Disease Treatment

The compound's ability to bind copper and dissolve beta-amyloid plaques in the brain has led to its investigation for Alzheimer's disease treatment. It offers a new approach to target the pathological features of Alzheimer's, although its intrinsic toxicity remains a concern (Schäfer et al., 2007).

Metal Corrosion Inhibition

In the realm of materials science, 7-Iodoquinolin-8-ol derivatives have shown potential in inhibiting metal corrosion. This application is particularly relevant in acidic mediums, where these compounds can efficiently protect metals like steel, offering industrial applications (Douche et al., 2020).

Analytical Chemistry Applications

The compound has been used in analytical chemistry, particularly for the determination of its concentration in various pharmaceutical preparations. This showcasesits utility in quality control and drug formulation processes (Soliman, 1975).

Potential in Leishmaniasis Treatment

Clioquinol, when incorporated into a Poloxamer 407-based polymeric micelle system, has shown significant antileishmanial activity in vivo, suggesting its potential as a candidate for treating human leishmaniasis. This application reflects its broader utility in parasitological research and treatment development (Tavares et al., 2019).

Chemical Synthesis and Drug Design

7-Iodoquinolin-8-ol derivatives have been synthesized for various applications, including the development of novel antibacterial agents. These derivatives, particularly when forming complexes with transition metals, have shown promising antibacterial properties, indicating their potential in drug development (Tihile & Chaudhari, 2020).

Mécanisme D'action

The precise mechanism of action of 7-Iodoquinolin-8-ol is not fully understood . It is known to inhibit yeast-hyphae transition and biofilm formation in Candida albicans . It also disrupts cell membranes directly in high concentrations and induces depolarization of the membrane in low concentrations . It interferes with ion homeostasis as metal chelators for zinc, copper, and iron .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-iodoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKOGJAAENJJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)I)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinolin-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trichloro[4-(trifluoromethyl)phenyl]-](/img/structure/B3281552.png)